TPA_exp: EP2E protein
CAS No.:
Cat. No.: VC3662331
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Definition and Classification
TPA_exp: EP2E protein is classified as an antimicrobial peptide (AMP) isolated from Sus scrofa . The prefix "TPA_exp" indicates that this sequence is part of the Third Party Annotation:experimental database, which contains sequences that have been annotated with functional data supported by wet-lab experimental evidence .
Third Party Annotation (TPA) refers to a collection of nucleotide sequence data that has been assembled or re-annotated by a third party based on entries already registered in the International Nucleotide Sequence Database Collaboration (INSDC) . The "experimental" designation specifically indicates that the record includes functional annotation derived at least in part from peer-reviewed wet-lab experimental investigation .
It is worth noting that beginning in January 2025, TPA-Exp and TPA-Inf submission types will no longer be accepted as new submissions by the INSDC , which will affect the future cataloging of compounds like EP2E protein.
Origin and Biological Source
EP2E protein is derived from Sus scrofa, which has been extensively studied as a source of bioactive peptides with antimicrobial properties. The domestic pig (Sus scrofa) serves as both an economically important livestock species and a valuable model for biomedical research . The pig genome and transcriptome have recently been thoroughly annotated, providing valuable insights into the functional aspects of porcine-derived peptides and proteins .
Commercial suppliers characterize TPA_exp: EP2E protein with the following specifications:
Table 1: Commercial Specifications of TPA_exp: EP2E Protein
| Parameter | creativepeptides | BOC Sciences |
|---|---|---|
| Catalog Number | AF2457 | BAT-010984 |
| Purity | >95% | Not specified |
| Type | Not specified | amino acids |
| Description | TPA_exp: EP2E protein | Antimicrobial peptide isolated from Sus scrofa |
Comparative Analysis with Other Sus scrofa AMPs
To better understand the potential properties of EP2E protein, a comparison with other well-characterized antimicrobial peptides from Sus scrofa provides valuable context:
Table 2: Comparative Analysis of Sus scrofa Antimicrobial Peptides
Research Significance in Antimicrobial Resistance
The study of antimicrobial peptides like EP2E has gained significant importance due to the global challenge of drug-resistant pathogens. Recent research highlights that "The rise of drug-resistant pathogens, driven by the misuse and overuse of antibiotics, has created a formidable challenge for global public health. Antimicrobial peptides and proteins have garnered considerable attention as promising candidates for novel antimicrobial agents" .
6.1. Potential Against Resistant Organisms
AMPs from Sus scrofa have demonstrated activity against various pathogens, including drug-resistant strains . The unique mechanisms of action employed by these peptides often differ from conventional antibiotics, potentially overcoming existing resistance mechanisms.
6.2. Translational Potential
The investigation of porcine antimicrobial peptides like EP2E contributes to the broader effort to develop new antimicrobial strategies. As noted in recent research, these bioactive molecules, "whether derived from natural sources, designed synthetically, or predicted using artificial intelligence, can induce lethal effects on pathogens by targeting key microbial structures or functional components" .
Challenges and Limitations
Despite their promising potential, the development of antimicrobial peptides like EP2E faces several challenges:
7.1. Structural Stability
Some AMPs, such as Protegrin-4 (PG-4) from Sus scrofa, have been shown to form amyloid-like aggregates . While PG-4 maintains its antimicrobial activity despite aggregation, such structural transformations can affect stability and function of AMPs.
7.2. General AMP Limitations
As noted in recent research, development of antimicrobial peptides faces challenges including "high toxicity, lack of selectivity, insufficient stability, and potential immunogenicity" .
Future Research Directions
The ongoing research into EP2E and related antimicrobial peptides presents several promising avenues for future investigation:
8.1. Combination Therapies
Studies with other porcine AMPs like PMAP-36 and PRW4 have shown increased efficacy when combined with conventional antibiotics . Similar research with EP2E could reveal synergistic effects.
8.2. Structural Optimization
Further characterization of EP2E's structure could lead to the development of modified variants with enhanced stability, selectivity, and reduced toxicity.
8.3. Expanded Spectrum Analysis Testing EP2E against a broader range of pathogens, particularly multidrug-resistant organisms, could identify specific applications where this peptide might be most effective.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume